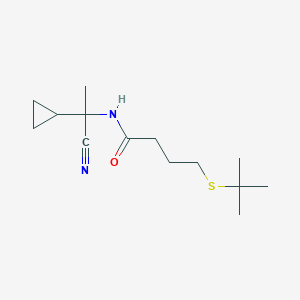

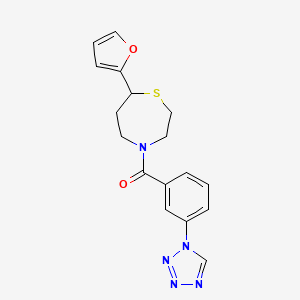

![molecular formula C15H11FN4O B2626249 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 861210-18-6](/img/structure/B2626249.png)

5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a]pyrimidine core structure . This type of structure is common in many biologically active compounds, including potential neuroprotective and anti-neuroinflammatory agents .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学的研究の応用

Fluorinated Pyrimidines in Cancer Treatment

Fluorine Chemistry in Cancer Therapy

Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in treating cancer. The review covers methods for 5-FU synthesis, including isotope incorporation for studying metabolism and biodistribution, and the preparation of RNA and DNA substituted with fluorinated pyrimidines for biophysical studies. Insights into how these compounds affect nucleic acid structure and dynamics, beyond the well-known inhibition of thymidylate synthase (TS), have been achieved through both computational and experimental studies. The potential for using polymeric fluorinated pyrimidines in personalized medicine is discussed, highlighting new roles for RNA modifying enzymes and DNA topoisomerase 1 in mediating anti-tumor activity (W. Gmeiner, 2020).

Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

This review focuses on the regio-orientation and regioselectivity in reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines. It addresses literature controversies regarding substituent regio-orientation on the pyrimidine ring, providing clarity on the significance of regio-orientation in synthetic pathways and the impact on medicinal applications (M. Mohamed, A. M. Mahmoud, 2019).

Medicinal Perspectives of Pyrimidine Derivatives

Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively reviewed for their potential as anti-Alzheimer's agents. This comprehensive review underscores the structural activity relationship (SAR) of pyrimidine derivatives, highlighting their broad spectrum of medicinal properties and the ongoing challenges in drug development for neurological disorders. The review suggests a significant opportunity for further exploration of this scaffold in developing potential drug candidates (Subham Das et al., 2021).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

This review elaborates on the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives. Highlighting SAR studies, it presents the wide range of medicinal properties exhibited by compounds based on this scaffold, such as anticancer, CNS agents, and anti-inflammatory properties. The review emphasizes the need for further medicinal chemistry efforts to exploit this privileged scaffold in drug development (S. Cherukupalli et al., 2017).

作用機序

特性

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVFYVREGLQTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

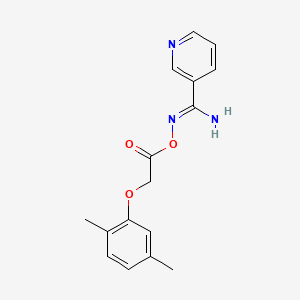

![ethyl 2-{4-[5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetate](/img/structure/B2626174.png)

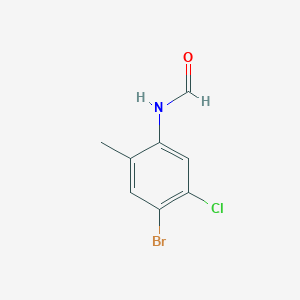

![2-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl N,N-dimethylcarbamate](/img/structure/B2626181.png)

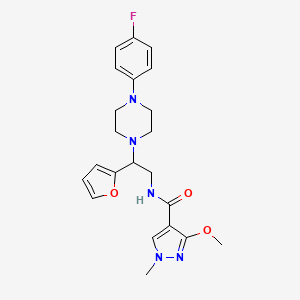

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B2626182.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2626184.png)

![(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2626187.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-isoxazolediol](/img/structure/B2626188.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2626189.png)